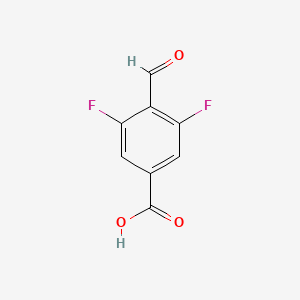

3,5-Difluoro-4-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAXEZGWRAVEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662819 | |

| Record name | 3,5-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-88-8 | |

| Record name | 3,5-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-formylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3,5-Difluoro-4-formylbenzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The unique substitution pattern of this molecule, featuring a carboxylic acid, a formyl group, and two fluorine atoms on the benzene ring, makes it a valuable building block for introducing specific functionalities and modulating molecular properties. This document explores several plausible synthetic routes, delving into the underlying chemical principles, experimental considerations, and detailed protocols for each approach. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

This compound (CAS No. 736990-88-8) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The aldehyde and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore scientifically sound and practical approaches to the synthesis of this valuable intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily depending on the availability of starting materials and the desired scale of production. This guide will focus on three primary retrosynthetic disconnections, each offering a unique set of advantages and challenges.

Diagram of Synthetic Strategies

Caption: Overview of the primary synthetic strategies for this compound.

Pathway 1: Selective Oxidation of 3,5-Difluoro-4-methylbenzoic Acid

This pathway involves the selective oxidation of the methyl group of 3,5-Difluoro-4-methylbenzoic acid to an aldehyde. While the oxidation of methylarenes can be challenging due to the potential for over-oxidation to the carboxylic acid, several methods can be employed to achieve the desired transformation.

Mechanistic Considerations

The selective oxidation of a methyl group to an aldehyde in the presence of a carboxylic acid requires a reagent that is mild enough to avoid further oxidation. Common strategies involve the use of ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or controlled bromination followed by hydrolysis. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group can influence the reactivity of the methyl group.

Experimental Protocol: Oxidation using Manganese Dioxide

This protocol provides a general procedure for the oxidation of an activated methyl group to an aldehyde using manganese dioxide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-4-methylbenzoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as dichloromethane or chloroform. To this suspension, add activated manganese dioxide (5-10 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Oxidation Methods

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| MnO₂ | Reflux in chlorinated solvents | Good for activated methyl groups | Requires a large excess of reagent |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temp. | Milder conditions | Can be expensive, potential for side reactions |

| N-Bromosuccinimide (NBS) followed by hydrolysis | Radical initiation (AIBN), CCl₄, reflux | Good selectivity for benzylic position | Multi-step process, use of toxic reagents |

Pathway 2: Formylation of 3,5-Difluoro-4-hydroxybenzoic Acid via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2][3][4][5][6][7] This pathway utilizes 3,5-Difluoro-4-hydroxybenzoic acid as the starting material.

Mechanistic Insights

The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-selectivity is a key feature of this reaction, driven by the coordination of the phenoxide to the carbene.[3][5][7]

Diagram of the Reimer-Tiemann Reaction Mechanism

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation

This protocol outlines the general steps for the formylation of a phenol using the Reimer-Tiemann reaction.

Step-by-Step Methodology:

-

Preparation of the Phenoxide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,5-Difluoro-4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).

-

Addition of Chloroform: Heat the solution to 60-70 °C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel while stirring vigorously.

-

Reaction and Monitoring: Maintain the reaction at 60-70 °C for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water.

Pathway 3: Formylation of 4-Bromo-3,5-difluorobenzoic Acid

This approach involves the conversion of a bromo-substituent to a formyl group. This is a powerful and versatile method in organic synthesis, typically proceeding through an organometallic intermediate.

Mechanistic Principles

The core of this pathway is the lithium-halogen exchange reaction. An organolithium reagent, such as n-butyllithium, is used to replace the bromine atom with a lithium atom, generating a highly nucleophilic aryllithium species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Diagram of the Lithiation-Formylation Workflow

Caption: Workflow for the synthesis via lithiation and formylation of a bromo-precursor.

Experimental Protocol: Lithiation and Formylation

It is crucial to protect the acidic proton of the carboxylic acid group before the lithiation step. This can be achieved by converting it to an ester or another suitable protecting group.

Step-by-Step Methodology:

-

Protection of the Carboxylic Acid: Convert 4-Bromo-3,5-difluorobenzoic acid to its methyl or ethyl ester using standard esterification conditions (e.g., alcohol, catalytic acid, reflux).

-

Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected bromo-intermediate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the aryllithium solution at -78 °C. Allow the reaction to warm slowly to room temperature.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The protecting group is then removed under appropriate conditions (e.g., hydrolysis of the ester with aqueous base followed by acidification).

-

Purification: The final product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The oxidation of the corresponding methyl-substituted precursor offers a direct approach but requires careful control to avoid over-oxidation. The Reimer-Tiemann formylation of the hydroxy-analogue is a classic and effective method for introducing the formyl group ortho to a hydroxyl group. Finally, the formylation of the bromo-derivative via an organolithium intermediate provides a versatile and high-yielding, albeit more technically demanding, route.

Future research in this area may focus on the development of more sustainable and efficient catalytic methods for these transformations, minimizing the use of stoichiometric and hazardous reagents. The exploration of flow chemistry for these syntheses could also offer advantages in terms of safety, scalability, and process control.

References

- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 2. benchchem.com [benchchem.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-formylbenzoic Acid

Executive Summary

3,5-Difluoro-4-formylbenzoic acid is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties, conferred by two electron-withdrawing fluorine atoms and a formyl group, make it a valuable and versatile synthetic building block. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and essential safety information. The insights herein are curated for researchers and developers who require a robust understanding of this compound for its effective application in complex synthetic pathways and novel material design.

Molecular Structure and Key Identifiers

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and two fluorine atoms. The fluorine atoms are positioned ortho to the carboxylic acid and meta to the formyl group, creating a unique electronic and steric environment that dictates its reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 736990-88-8 | Sigma-Aldrich, PubChem[1][2] |

| Molecular Formula | C₈H₄F₂O₃ | PubChem[1] |

| Molecular Weight | 186.11 g/mol | PubChem, Biosynth[1][3] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)F)C(=O)O | PubChem[1] |

| InChIKey | FRAXEZGWRAVEIK-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 4-Carboxy-2,6-difluorobenzaldehyde | PubChem[1] |

Core Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below. These properties are fundamental to its handling, reaction setup, purification, and formulation.

| Property | Value | Source & Commentary |

| Appearance | Light yellow to yellow solid | MySkinRecipes[4] |

| Boiling Point | ~319.9 °C at 760 mmHg | Sigma-Aldrich, MySkinRecipes[2][4] |

| Density | ~1.525 g/cm³ | MySkinRecipes[4] |

| pKa (Predicted) | < 3.77 | The pKa of 4-formylbenzoic acid is 3.77[5]. The addition of two highly electronegative fluorine atoms ortho to the carboxylic acid is expected to significantly increase its acidity (lower the pKa) through a strong inductive effect, stabilizing the carboxylate conjugate base. |

| Solubility | No specific data available. | Based on its structure, it is expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol. Aqueous solubility is likely low but will increase significantly at higher pH as the carboxylic acid is deprotonated to form a more soluble carboxylate salt. |

Spectroscopic and Chromatographic Profile

Confirmation of the identity and purity of this compound relies on a combination of spectroscopic and chromatographic techniques. Below is an expert analysis of the expected data signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple.

-

~10.0-10.5 ppm: A singlet corresponding to the aldehyde proton (-CHO).

-

~8.0-8.2 ppm: A singlet corresponding to the two equivalent aromatic protons (H-2 and H-6). The ortho and para couplings are absent due to symmetry.

-

>11.0 ppm (broad): A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

~188-192 ppm: Aldehyde carbonyl carbon.

-

~165-168 ppm: Carboxylic acid carbonyl carbon.

-

~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-3 and C-5), exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

-

Other aromatic carbons will appear between ~115-140 ppm , showing smaller two- or three-bond C-F couplings.

-

-

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms, likely in the range of -100 to -130 ppm (relative to CFCl₃).

-

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1700-1670 cm⁻¹: C=O stretch of the aromatic aldehyde. The two carbonyl peaks may overlap.

-

~1600, ~1475 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1300-1100 cm⁻¹: Strong C-F stretching vibrations.

Mass Spectrometry (MS)

The monoisotopic mass is 186.01285031 Da.[1] Electron ionization (EI) would likely show a strong molecular ion peak (M⁺) at m/z = 186. Key fragmentation pathways would include the loss of -OH (m/z = 169) and -CHO (m/z = 157).

Experimental Workflows and Protocols

To ensure scientific integrity, every batch of a critical reagent like this compound must be validated. The following protocols provide a self-validating framework for its characterization.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the comprehensive validation of a newly acquired or synthesized batch of the title compound.

Caption: A logical workflow for the characterization of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for determining the purity of this compound using HPLC, a common technique for analyzing aromatic carboxylic acids.[6][7]

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Expert Insight: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

-

Self-Validation (System Suitability):

-

Before running the sample, perform five replicate injections of the working standard.

-

The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This confirms the system is performing consistently.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual peak does not interfere with the aromatic or aldehyde protons.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may be used if necessary.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified with several hazards.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |

| Skin Irritation | H315 | Causes skin irritation[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation[1][2] |

| Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly sought-after intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs).[4] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Materials Science: The compound is used to create advanced polymers and liquid crystals. The incorporation of fluorine can improve thermal stability and chemical resistance.[4]

-

Organic Electronics: The defined electronic properties allow for the fine-tuning of organic materials used in electronic devices.[4]

Conclusion

This compound is a specialty chemical with a well-defined set of physicochemical properties that enable its use as a precise building block in advanced synthesis. Its acidic nature, reactivity profile governed by three distinct functional groups, and characteristic spectroscopic signature make it a compound that can be reliably characterized and utilized. Adherence to the analytical protocols and safety guidelines presented in this guide will ensure its effective and safe application in pioneering research and development endeavors.

References

- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 736990-88-8 [sigmaaldrich.com]

- 3. This compound | 736990-88-8 | FD105094 [biosynth.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 6. PlumX [plu.mx]

- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

¹H NMR Spectrum Analysis of 3,5-Difluoro-4-formylbenzoic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Difluoro-4-formylbenzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the intricate interplay of substituent effects—specifically the carboxylic acid, formyl, and fluoro groups—on the proton chemical shifts and coupling patterns. This guide emphasizes the causality behind spectral features, provides a reproducible experimental protocol, and serves as a practical reference for the structural elucidation of similarly complex aromatic systems.

Introduction: The Significance of a Multifunctional Aromatic

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motifs—a benzoic acid for potential salt formation or amide coupling, a reactive aldehyde for derivatization, and fluorine atoms to modulate electronic properties and metabolic stability—make it a valuable building block. Accurate and unambiguous structural verification is paramount for its application. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing precise information on the compound's electronic environment and connectivity. This guide elucidates the analysis process, transforming a raw spectrum into a validated molecular structure.

Diagram 1: Molecular Structure and Proton/Fluorine Numbering

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Difluoro-4-formylbenzoic Acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Difluoro-4-formylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the substituent effects on the aromatic ring, offers predicted chemical shift values, and presents a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra.

Introduction: The Analytical Imperative

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. This compound, a polysubstituted benzene derivative, presents a compelling case for the power of ¹³C NMR spectroscopy. The interplay of three distinct substituents—two electron-withdrawing fluorine atoms, an electron-withdrawing and resonance-capable formyl group, and a deactivating carboxyl group—creates a unique electronic environment within the aromatic ring. Understanding the resulting ¹³C NMR chemical shifts is not merely an academic exercise; it is fundamental to confirming the molecule's identity, assessing its purity, and predicting its reactivity. This guide offers a robust framework for interpreting the ¹³C NMR spectrum of this complex molecule, grounded in established principles and predictive methodologies.

Theoretical Framework: Deconstructing Substituent Effects

The chemical shift of each carbon atom in this compound is a direct reflection of its local electronic environment. The observed shifts arise from a combination of inductive and resonance effects exerted by the substituents.

-

Fluorine Substituents: As highly electronegative atoms, the two fluorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (–I effect). This effect deshields the directly attached carbons (C-3 and C-5), causing their resonances to shift downfield. Furthermore, fluorine exhibits a +M (mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the ring. However, for halogens, the inductive effect typically dominates. The most significant impact of fluorine is the large C-F coupling constants, which will cause the signals for C-3 and C-5 to appear as doublets.

-

Formyl Group (–CHO): The formyl group is strongly electron-withdrawing, both through induction (–I effect) and resonance (–M effect). This deshields the attached carbon (C-4) and the ortho and para positions. In this molecule, the formyl group is at C-4, and its deshielding influence will be most pronounced on this carbon. The carbonyl carbon of the aldehyde itself will appear at a characteristic downfield position, typically in the range of 190-200 ppm.

-

Carboxylic Acid Group (–COOH): The carboxylic acid group is also an electron-withdrawing and deactivating group. It will influence the chemical shift of the ipso-carbon (C-1) and, to a lesser extent, the other carbons in the ring. The carbonyl carbon of the carboxylic acid will have a distinct chemical shift in the 165-185 ppm region.

The interplay of these effects dictates the final chemical shift values. The symmetry of the molecule, with two identical fluorine atoms flanking the formyl group, means that C-3 and C-5 are chemically equivalent, as are C-2 and C-6. This will result in a spectrum with fewer signals than the total number of carbon atoms.

Predicted ¹³C NMR Chemical Shifts

In the absence of direct experimental data, ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms and by analyzing the substituent effects in comparison to related known compounds. The following table summarizes the predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~133 | Triplet |

| C-2, C-6 | ~116 | Doublet |

| C-3, C-5 | ~163 | Doublet |

| C-4 | ~120 | Triplet |

| -COOH | ~165 | Singlet |

| -CHO | ~188 | Triplet |

Disclaimer: These are predicted values and may differ from experimental results. The multiplicities are predicted based on expected through-bond C-F coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is dictated by the solubility of the analyte and its non-interference in the spectral regions of interest.

-

Procedure:

-

Accurately weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

2. NMR Instrument Parameters:

-

Rationale: Optimization of acquisition parameters is key to achieving a good signal-to-noise ratio and resolving all carbon signals, especially for quaternary carbons and carbons coupled to fluorine.

-

Procedure (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0–1.5 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 2–5 seconds. A longer delay allows for full relaxation of quaternary carbons, leading to more accurate integration if desired (though integration in ¹³C NMR is often not quantitative).

-

Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0–220 ppm. This range is sufficient to cover all expected carbon signals.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Rationale: Proper data processing enhances the quality of the final spectrum.

-

Procedure:

-

Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Identify and label the peaks corresponding to the carbon atoms of this compound and the solvent.

-

Visualizing Molecular Structure and Experimental Workflow

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Substituent Effects on the Aromatic Ring

Caption: Electronic effects of substituents on the benzene ring.

Experimental Workflow

Caption: Step-by-step workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound offers a rich source of structural information, directly reflecting the complex electronic interactions of its substituents. While experimental data remains the gold standard, robust predictive methods, coupled with a thorough understanding of substituent effects, provide a powerful framework for spectral interpretation. The detailed experimental protocol provided in this guide ensures that researchers can confidently acquire high-quality data, enabling the unambiguous structural verification of this and similarly complex molecules. This comprehensive approach underscores the indispensable role of ¹³C NMR spectroscopy in modern chemical research and development.

A Technical Guide to the FTIR Spectroscopy of 3,5-Difluoro-4-formylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3,5-Difluoro-4-formylbenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, fluorinated scaffold makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers[1][2]. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and two carbon-fluorine bonds—on a tetrasubstituted benzene ring gives it unique electronic and structural properties.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural confirmation and quality control of such molecules. By probing the vibrational modes of the molecule's chemical bonds, FTIR provides a unique "fingerprint," allowing for the unambiguous identification of its key functional groups.

This in-depth guide provides a comprehensive analysis of the expected FTIR spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features, the rationale behind experimental choices, and a robust protocol for acquiring and interpreting the spectrum.

Molecular Structure and Predicted Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough analysis begins with an examination of its structure to predict the characteristic infrared absorptions.

-

Carboxylic Acid (-COOH): In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This has a profound and highly characteristic effect on the spectrum, most notably producing an extremely broad O-H stretching band[3][4]. The carbonyl (C=O) stretch is also influenced by dimerization and conjugation with the aromatic ring[5][6].

-

Aldehyde (-CHO): The formyl group provides a second, distinct carbonyl stretch. Its position is influenced by the electronic effects of the adjacent fluorine atoms and the aromatic ring. A key diagnostic feature is the C-H stretch of the aldehyde proton, which appears at a unique, lower frequency than typical alkyl or aromatic C-H stretches[7].

-

Aromatic Ring: The tetrasubstituted benzene ring will exhibit C-H stretching vibrations and several C=C stretching "in-plane" skeletal vibrations. The substitution pattern also influences the positions of "out-of-plane" C-H bending bands in the fingerprint region.

-

Carbon-Fluorine Bonds (C-F): The C-F bond is highly polar, resulting in very strong absorption bands. The presence of two C-F bonds is expected to produce intense, characteristic peaks in the 1360-1000 cm⁻¹ region[8][9].

The following diagram illustrates the key vibrational modes anticipated for the molecule.

Caption: Predicted vibrational modes and their expected IR frequency regions.

Experimental Methodology: Acquiring a High-Quality Spectrum

The protocol for acquiring an FTIR spectrum must be robust to ensure data is reproducible and accurate. As this compound is a solid at room temperature[2], Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

Rationale for ATR: ATR is favored over traditional methods like KBr pellets because it requires no sample grinding or pressing, which can sometimes induce polymorphic changes or absorb atmospheric water, interfering with the critical O-H region of the spectrum. The direct contact between the solid sample and the ATR crystal (typically diamond) ensures a high-quality, reproducible measurement.

The experimental workflow is outlined below.

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Detailed Protocol Steps:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry nitrogen or dry air to minimize atmospheric water and carbon dioxide interference. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: With the clean, empty ATR anvil in place, perform a background scan. This reference spectrum is essential for correcting for instrumental and environmental absorptions. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal. Lower the press anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum using the same parameters as the background scan. The resulting spectrum will be automatically displayed in absorbance units.

-

Data Processing: Clean the sample from the crystal. Apply a software-based ATR correction to the spectrum, which accounts for the wavelength-dependent depth of penetration of the IR beam. Perform baseline correction if needed and use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

Spectral Interpretation and Data Analysis

The resulting spectrum should be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected peaks, their characteristic intensities, and their structural assignments based on established spectroscopic principles[3][4][5][7].

| Expected Wavenumber (cm⁻¹) | Intensity | Assignment and In-Depth Analysis |

| 3300 – 2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid Dimer): This is the most diagnostic feature of a carboxylic acid. Its immense breadth is due to the strong hydrogen bonding in the dimeric form, which creates a continuum of O-H bond lengths and vibrational energies[4][6]. Sharp C-H stretches from the aromatic ring may be superimposed on this broad envelope. |

| ~2850 & ~2750 | Medium, Sharp (often two bands) | C-H Stretch (Aldehyde): This pair of bands, known as a Fermi doublet, is characteristic of the formyl C-H stretch and is a reliable indicator of an aldehyde functional group[7]. They appear at a lower frequency than typical C-H stretches due to resonance effects. |

| ~1710 | Strong, Sharp | C=O Stretch (Aldehyde): The carbonyl stretch of the aromatic aldehyde. Its position is slightly lowered by conjugation with the ring but may be slightly raised by the electron-withdrawing effects of the adjacent fluorine atoms. |

| ~1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer): This peak is characteristic of a hydrogen-bonded, conjugated aromatic carboxylic acid[5]. It appears at a lower frequency than the aldehyde C=O due to extensive resonance delocalization and dimerization. |

| 1600, 1580, 1470 | Medium to Strong | C=C Stretches (Aromatic Ring): These bands arise from the in-plane skeletal vibrations of the benzene ring. Their positions and relative intensities are indicative of the substitution pattern. |

| ~1340 & ~1250 | Very Strong | C-F Stretches (Aryl Fluoride): The C-F stretching modes are typically the strongest and sharpest bands in the fingerprint region. For molecules with multiple fluorine atoms, the band can split into asymmetric and symmetric stretching modes[8][10]. These intense absorptions are a definitive marker for the presence of fluorine. |

| ~1290 | Strong | C-O Stretch (Carboxylic Acid): This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, coupled with O-H in-plane bending. |

| ~920 | Broad, Medium | O-H Bend (Out-of-Plane): Another highly characteristic peak for a carboxylic acid dimer. This broad absorption results from the out-of-plane bending of the hydrogen-bonded O-H group[3]. |

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear and definitive confirmation of its complex structure. The key diagnostic features to verify structural integrity are:

-

The exceptionally broad O-H stretch from 3300-2500 cm⁻¹ , confirming the carboxylic acid dimer.

-

The presence of two distinct C=O stretching bands around 1710 cm⁻¹ (aldehyde) and 1690 cm⁻¹ (acid).

-

The characteristic aldehyde C-H stretches near 2850 cm⁻¹ and 2750 cm⁻¹ .

-

The very strong and sharp C-F stretching bands in the 1360-1200 cm⁻¹ region.

By following the robust experimental protocol and utilizing the detailed spectral assignments provided in this guide, researchers can confidently use FTIR spectroscopy for the routine identification, quality assessment, and structural elucidation of this important chemical building block.

References

- 1. This compound | 736990-88-8 | FD105094 [biosynth.com]

- 2. This compound [myskinrecipes.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

Mass spectrometry fragmentation of 3,5-Difluoro-4-formylbenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-formylbenzoic acid

Introduction

This compound is a multifaceted aromatic compound featuring a carboxylic acid, a formyl (aldehyde) group, and a difluorinated phenyl ring.[1][2] Its molecular formula is C₈H₄F₂O₃, with a monoisotopic mass of approximately 186.01 Da.[1][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in various stages of drug development and scientific research.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. We will delve into the causal mechanisms behind the fragmentation, offer a detailed experimental protocol for its analysis, and present the data in a clear, structured format to support researchers and scientists in their analytical endeavors.

Predicted Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of electron ionization (70 eV), this compound is expected to form an energetically unstable molecular ion (M⁺•) that undergoes a series of predictable fragmentation reactions. The fragmentation pattern is dictated by the relative stabilities of the resulting ions and neutral losses, primarily influenced by the carboxylic acid, aldehyde, and aromatic functionalities.[4]

The primary fragmentation events are initiated by the loss of small, stable neutral molecules or radicals from the functional groups. For aromatic aldehydes, characteristic losses include a hydrogen radical (•H) or a neutral carbon monoxide (CO) molecule.[5][6] Similarly, aromatic carboxylic acids are known to fragment via the loss of a hydroxyl radical (•OH) or through decarboxylation (loss of CO₂).[7][8]

The proposed fragmentation cascade for this compound is initiated from the molecular ion at m/z 186.

-

Loss of Hydroxyl Radical (•OH): A primary cleavage event, characteristic of carboxylic acids, is the loss of a hydroxyl radical to form a stable acylium ion (m/z 169 ).[7] This ion is resonance-stabilized.

-

Loss of Formyl Radical (•CHO): Alpha-cleavage can lead to the expulsion of the formyl radical, resulting in the 3,5-difluorobenzoyl cation (m/z 157 ).

-

Decarbonylation (Loss of CO): The acylium ion at m/z 169 can subsequently lose a molecule of carbon monoxide, a common pathway for benzoyl-type cations, to yield a difluorophenyl cation (m/z 141 ).[5][7]

-

Decarboxylation (Loss of CO₂): The molecular ion may undergo rearrangement and lose a neutral carbon dioxide molecule, yielding an ion at m/z 142 .

-

Formation of the Difluorophenyl Cation: Further fragmentation of ions like m/z 141 or direct fragmentation from other pathways can lead to the formation of the highly delocalized difluorophenyl cation at m/z 113 .

The interplay of these pathways dictates the final mass spectrum. The relative abundance of each fragment ion will depend on its stability and the kinetics of the fragmentation reactions.

Predicted Fragmentation Data Summary

| m/z (Nominal) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |

| 186 | [C₈H₄F₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 169 | [C₈H₃F₂O₂]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |

| 157 | [C₇H₃F₂O]⁺ | •CHO | Loss of the formyl radical. |

| 141 | [C₇H₃F₂O]⁺ | CO | Loss of carbon monoxide from the m/z 169 ion. |

| 142 | [C₇H₄F₂O]⁺• | CO₂ | Loss of carbon dioxide from the molecular ion. |

| 113 | [C₆H₃F₂]⁺ | CO | Loss of carbon monoxide from the m/z 141 ion. |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process, from the molecular ion to the smaller, stable fragment ions, is illustrated below.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation and obtain a mass spectrum of this compound, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is required. Due to the polarity of the carboxylic acid group, derivatization (e.g., trimethylsilylation) is often recommended to improve volatility and chromatographic peak shape.[9][10]

Step-by-Step Methodology

-

Sample Preparation (with Derivatization):

-

Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine).

-

Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before analysis.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: 250°C, Split mode (50:1 ratio).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all relevant fragments.

-

-

-

Data Acquisition and Analysis:

-

Use the instrument's control software to execute the acquisition method.

-

Process the resulting chromatogram to identify the peak corresponding to the derivatized analyte.

-

Extract the mass spectrum from the peak and compare the observed fragments to the predicted fragmentation pattern.

-

Considerations for Electrospray Ionization (ESI)

While EI is ideal for volatile or derivatized compounds and provides rich structural fragmentation, Electrospray Ionization (ESI) is the technique of choice for LC-MS analysis of polar, non-volatile molecules.[4][12] If analyzing this compound by LC-MS, the following would be expected:

-

Negative Ion Mode ([M-H]⁻): This is typically the most sensitive mode for carboxylic acids. A strong signal for the deprotonated molecule at m/z 185 would be expected to be the base peak.[13] Collision-Induced Dissociation (CID) of this precursor ion would likely induce a facile loss of CO₂ to produce a fragment at m/z 141 .

-

Positive Ion Mode ([M+H]⁺): In positive mode, the protonated molecule at m/z 187 would be observed. Fragmentation of this ion would likely involve the loss of water (H₂O) to yield an ion at m/z 169 .[14]

The choice of ionization technique is therefore dependent on the analytical workflow, with GC-EI-MS providing detailed structural fragmentation and LC-ESI-MS offering high sensitivity for the intact molecule in complex matrices.

References

- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 736990-88-8 | FD105094 [biosynth.com]

- 3. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. whitman.edu [whitman.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. geo.fu-berlin.de [geo.fu-berlin.de]

A Technical Guide to the Solubility of 3,5-Difluoro-4-formylbenzoic Acid for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-formylbenzoic acid, a key fluorinated building block in modern organic synthesis and drug discovery. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles, data from analogous structures, and standard analytical methodologies to offer a robust predictive framework and a detailed protocol for experimental determination. The guide covers the compound's physicochemical properties, theoretical solubility principles, a predicted solubility profile in common organic solvents, and a step-by-step guide to determining its thermodynamic solubility using the gold-standard shake-flask method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to accelerate research and formulation activities.

Introduction: The Significance of Solubility in Drug Discovery

This compound is a valuable intermediate in organic synthesis, primarily utilized for constructing complex molecules and active pharmaceutical ingredients (APIs) where fluorinated aromatic moieties are desired to modulate electronic properties, metabolic stability, or binding affinity.[1][2] However, the successful application of any compound in the drug development pipeline is fundamentally dependent on its solubility.

Solubility is a critical physicochemical parameter that governs a drug's journey from administration to its therapeutic target.[3][4] It directly influences:

-

Bioavailability: A drug must be in a dissolved state to be absorbed through biological membranes.[4][5] Poor solubility is a leading cause of low and variable oral bioavailability, often requiring higher doses to achieve therapeutic concentrations.[4]

-

Formulation Development: Understanding solubility is essential for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.[3][5]

-

In Vitro Screening: In early drug discovery, low solubility can lead to erroneous or inconsistent results in biological assays, potentially causing promising lead compounds to be overlooked.[5][6][7]

Therefore, a thorough characterization of the solubility of key intermediates like this compound is not merely an academic exercise but a crucial step in mitigating risks and optimizing outcomes in pharmaceutical R&D.[8]

Physicochemical Properties of this compound

The solubility behavior of a molecule is a direct consequence of its structure. The key features of this compound are:

-

Structure:  (Image Source: PubChem CID 45073629)

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Furthermore, it can be deprotonated in basic solutions to form a highly polar carboxylate salt (R-COO⁻), which dramatically increases aqueous solubility.[10]

-

Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Difluorinated Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic. The two fluorine atoms are highly electronegative, creating strong C-F dipoles and influencing the electronic character of the ring, but they do not participate in hydrogen bonding. This core structure contributes to solubility in less polar organic solvents.

The molecule's overall solubility is a balance between the hydrophilic nature of its oxygen-containing functional groups and the hydrophobic character of the difluorophenyl core.

Theoretical Principles: "Like Dissolves Like"

The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[11]

-

Polar Solvents: These solvents (e.g., water, methanol, DMSO) have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding. This compound, with its polar functional groups, is expected to interact favorably with these solvents.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. The hydrophobic aromatic ring of the solute will favor interaction with these solvents, but the polar functional groups will hinder overall dissolution.

-

Acid-Base Chemistry: For ionizable compounds, pH is a critical factor. As a carboxylic acid, the solubility of this compound in aqueous media is expected to be significantly higher at a pH above its pKa (typically 2-4 for benzoic acids), where it exists as the more soluble carboxylate anion.

Predicted Solubility Profile

While specific experimental data is sparse, a qualitative solubility profile can be predicted based on the molecule's structure and the behavior of analogous compounds like 4-formylbenzoic acid and other substituted benzoic acids.[12][13]

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates both polar and nonpolar parts of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, highly polar and a strong hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Moderately polar ether, good for dissolving compounds with mixed polarity. |

| Methanol / Ethanol | Polar Protic | Medium | Can hydrogen bond with the solute, but less polar than DMSO/DMF. |

| Acetone | Polar Aprotic | Medium | Good solvent for moderately polar organic compounds. |

| Acetonitrile | Polar Aprotic | Low to Medium | Polar, but a weaker hydrogen bond acceptor than other aprotic solvents. |

| Dichloromethane (DCM) | Nonpolar | Low | Can dissolve the hydrophobic ring but struggles to solvate the highly polar functional groups. |

| Water | Polar Protic | Low (at neutral pH) | Strong hydrogen bonding network is not easily disrupted by the largely hydrophobic molecule. |

| Aqueous NaOH (e.g., 1M) | Aqueous Basic | High | Acid-base reaction forms the highly water-soluble sodium 3,5-difluoro-4-formylbenzoate salt.[10] |

| Hexane / Toluene | Nonpolar | Insoluble | Mismatch in polarity; weak solvent-solute interactions cannot overcome the solute's crystal lattice energy. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, high-quality data, an experimental approach is required. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[14] It measures the maximum concentration of a solute in a solvent after equilibrium has been reached.[15]

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the chosen solvent in a sealed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[14][16]

-

Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[15][16]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[16]

-

Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the saturated filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, to determine the precise concentration of the dissolved compound.

Caption: Experimental workflow for the shake-flask solubility method.

Analytical Quantification via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for quantifying the concentration of dissolved this compound due to its high sensitivity, reproducibility, and accuracy.[17][18] In RP-HPLC, separation is based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[19]

-

Column: C18, 4.6 x 150 mm, 5 µm (A common, robust choice for hydrophobic compounds).[20]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (to ensure the carboxylic acid is protonated and sharpens the peak).[20]

-

Mobile Phase B: Acetonitrile or Methanol.[19]

-

Gradient: A linear gradient, for example, starting at 10% B and increasing to 90% B over 10 minutes. This ensures elution of the compound with good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~254 nm).

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Conclusion

For researchers and drug developers, the shake-flask method coupled with RP-HPLC analysis provides a reliable and definitive pathway to generate the high-quality solubility data necessary to guide solvent selection for synthesis, design reliable in vitro assays, and inform critical pre-formulation and drug delivery strategies.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 736990-88-8 | FD105094 [biosynth.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bmglabtech.com [bmglabtech.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. quora.com [quora.com]

- 17. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 18. Reverse Phase High Performance liquid chromatographic: Significance and symbolism [wisdomlib.org]

- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 20. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibitor GSK2118436 (Dabrafenib)

A Note on Chemical Identification: The CAS number 736990-88-8 provided in the query corresponds to 3,5-Difluoro-4-formylbenzoic acid, a chemical intermediate.[1][2][3][4][5][6][7][8][9][10] However, the request for an in-depth technical guide suitable for drug development professionals strongly suggests an interest in a bioactive compound. A closely related and highly significant compound in oncology is Dabrafenib (GSK2118436), a potent kinase inhibitor. This guide will focus on Dabrafenib, providing a comprehensive overview of its chemical properties, mechanism of action, and application in research and clinical settings.

Introduction to Dabrafenib (GSK2118436)

Dabrafenib is a powerful and selective inhibitor of RAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] This pathway is crucial for regulating cell growth, proliferation, and survival.[11][12] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of melanomas and other cancers.[11][13] Dabrafenib was developed as a targeted therapy to specifically inhibit the activity of mutated BRAF, thereby blocking downstream signaling and inhibiting the growth of cancer cells.[12][13] It is used as its mesylate salt, Dabrafenib mesylate (Tafinlar®), for the treatment of metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer with the BRAF V600E mutation.[11]

Chemical and Physical Properties of Dabrafenib

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Dabrafenib is an organofluorine compound and a sulfonamide derivative.[11] Key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide | [14] |

| Synonyms | GSK2118436, GSK2118436A | [14][15] |

| CAS Number | 1195765-45-7 (Dabrafenib free base) | [14] |

| 1195768-06-9 (Dabrafenib mesylate) | [16][17][18] | |

| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib free base) | [14][19] |

| C24H24F3N5O5S3 (Dabrafenib mesylate) | [12][17][18] | |

| Molecular Weight | 519.6 g/mol (Dabrafenib free base) | [14] |

| 615.7 g/mol (Dabrafenib mesylate) | [12][16][17] | |

| Appearance | Solid | [16] |

| Melting Point | 214-216°C | [19] |

| Solubility | Dabrafenib: | |

| DMF: 30 mg/mL | [14] | |

| DMSO: 30 mg/mL | [14] | |

| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [14] | |

| Ethanol: 1 mg/mL | [14] | |

| Dabrafenib mesylate: | ||

| DMSO: 1 mg/mL | [16] | |

| Insoluble in DMF, Ethanol, PBS (pH 7.2) | [16] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[14][16] While it shows activity against wild-type BRAF and CRAF, its affinity is significantly higher for the mutated BRAF V600E form.[13][14][16] This selectivity is crucial for its therapeutic window.

The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In normal physiology, this pathway is tightly regulated. However, in cancers with BRAF mutations (most commonly V600E), the BRAF protein is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell proliferation and survival.[11]

Dabrafenib binds to the ATP-binding pocket of the mutated BRAF kinase, preventing its catalytic activity.[11] This inhibition blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[16] The ultimate result is the downregulation of signals that drive cell cycle progression and the induction of apoptosis in BRAF-mutant cancer cells.[16]

Caption: MAPK/ERK signaling pathway with Dabrafenib inhibition.

In Vitro and In Vivo Efficacy

The preclinical efficacy of Dabrafenib has been extensively documented. Its potent and selective activity against BRAF-mutant cell lines translates to tumor growth inhibition in animal models.

In Vitro Kinase and Cell Growth Inhibition

| Target | Assay Type | IC50 / GI50 | Source |

| BRAFV600E | Cell-free kinase assay | 0.64 nM | [14][16] |

| Wild-type BRAF | Cell-free kinase assay | 0.68 nM | [14][16] |

| Wild-type CRAF | Cell-free kinase assay | 5 nM | [14][16] |

| BRAFV600E mutant cancer cell lines | Cell growth inhibition | <200 nM (for 16 cell lines) | [14][16] |

| Other BRAF mutant cell lines | Cell growth inhibition | <30 nM (for 5 cell lines) | [14][16] |

| Wild-type Ras and Raf cell lines | Cell growth inhibition | <7,000 nM (for 19 cell lines) | [14][16] |

| Ras mutant cell lines | Cell growth inhibition | >10 µM | [16] |

In Vivo Antitumor Activity

In preclinical studies, oral administration of Dabrafenib has been shown to inhibit the growth of human tumor xenografts from BRAF V600E mutant melanoma (A375P) and colon cancer (Colo205) in immunocompromised mice.[13] For instance, in an A375P mouse xenograft model, Dabrafenib reduced tumor growth at doses ranging from 3 to 100 mg/kg.[16]

Representative Experimental Protocol: Western Blot for ERK Phosphorylation

To assess the mechanism of action of Dabrafenib in a cellular context, a common and effective method is to measure the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

Objective: To determine the inhibitory effect of Dabrafenib on BRAF-mediated ERK phosphorylation in BRAF V600E mutant melanoma cells (e.g., A375P).

Methodology:

-

Cell Culture: Culture A375P cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Treatment: Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) dissolved in DMSO. A DMSO-only control must be included. Incubate for a predetermined time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading across lanes.

Expected Outcome: A dose-dependent decrease in the p-ERK signal will be observed in cells treated with Dabrafenib, while the total ERK signal should remain constant. This provides direct evidence of Dabrafenib's on-target activity in the MAPK pathway.

References

- 1. This compound | 736990-88-8 | FD105094 [biosynth.com]

- 2. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. 736990-88-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. capotchem.com [capotchem.com]

- 5. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 6. 736990-88-8 | this compound - AiFChem [aifchem.com]

- 7. Synthesis of triaryl-imidazoles - Product Catalog - AiFChem [aifchem.com]

- 8. CAS: 736990-88-8 | CymitQuimica [cymitquimica.com]

- 9. 736990-88-8 | MFCD09835188 | this compound [aaronchem.com]

- 10. appchemical.com [appchemical.com]

- 11. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. chembk.com [chembk.com]

A Comprehensive Technical Guide to 3,5-Difluoro-4-formylbenzoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in utilizing 3,5-Difluoro-4-formylbenzoic acid (CAS No. 736990-88-8). This valuable building block is pivotal in the synthesis of complex molecules for pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its commercial availability, quality control, handling, and applications, with a focus on practical, field-proven insights.

Introduction: The Strategic Importance of this compound in Modern Chemistry

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring. This unique combination of reactive groups makes it a highly versatile intermediate in organic synthesis. The presence of fluorine atoms is particularly significant in medicinal chemistry, as they can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] Its structure is particularly valuable for creating active pharmaceutical ingredients (APIs) that require fluorinated aromatic moieties.[4]

The strategic placement of the functional groups allows for selective reactions. The aldehyde can undergo reductive amination, Wittig reactions, or oxidation, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The difluorinated ring provides a stable scaffold and influences the electronic properties of the molecule. This versatility makes it a sought-after building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]

Commercial Availability and Supplier Landscape

A reliable supply of high-purity this compound is critical for reproducible research and development. Several chemical suppliers offer this compound in various quantities, from milligrams for initial screening to kilograms for preclinical and scale-up studies. When selecting a supplier, it is imperative to consider not only the price but also the purity, consistency between batches, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers of this compound.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| Sigma-Aldrich | CIAH98B928C6 | ≥95% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| Biosynth | FD105094 | Not specified | Custom |

| Aladdin Scientific Corporation | D186330 | ≥96% | 100 mg, 250 mg, 1 g, 5 g |

| Rhenium Bio Science | Not specified | 97% | 100 mg, 250 mg, 1 g, 5 g |

| MySkinRecipes | 79838 | ≥97% | 100 mg, 250 mg, 1 g |

It is highly recommended to request a lot-specific Certificate of Analysis before purchase to verify the purity and check for any potential impurities that might interfere with subsequent reactions.

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is a prerequisite for its use in any synthetic protocol. A thorough analytical characterization provides confidence in the starting material and prevents the introduction of confounding variables in experimental outcomes.

Key Analytical Parameters

A typical Certificate of Analysis for high-purity this compound should include the following information:

-

Appearance: Typically a light yellow to yellow solid.[4]

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, usually ≥95%.

-

Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Infrared Spectrum: To confirm the presence of key functional groups.

-

Residual Solvents: Quantified by Gas Chromatography (GC).

-

Water Content: Determined by Karl Fischer titration.

Step-by-Step Analytical Workflow

The following is a representative workflow for the quality control of this compound.

Caption: Quality control workflow for this compound.

Representative Analytical Data

-

¹H NMR (300 MHz, CDCl₃): δ ppm 3.03 (d, J = 4.86 Hz, 3 H), 6.37 (br s, 1 H), 7.36-7.42 (m, 2 H), 10.36 (s, 1 H).[1] (Note: This spectrum is for a derivative, 3,5-difluoro-4-formyl-N-methylbenzamide, illustrating the expected aromatic proton signals.)

-

Mass Spectrometry (ESI): m/z 187.02 [M+H]⁺.[4]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. For long-term storage, it is recommended to store at 2-8°C under an inert atmosphere, such as nitrogen.

-